Product packaging for 3-Bromobenzaldehyde(Cat. No.:CAS No. 3132-99-8)

3-Bromobenzaldehyde

Cat. No.: B042254
CAS No.: 3132-99-8
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
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Description

3-Bromobenzaldehyde is a versatile and high-value aromatic aldehyde extensively employed in organic synthesis and medicinal chemistry research. Its structure features an electron-withdrawing bromine atom at the meta position and a reactive aldehyde functional group, making it a crucial electrophilic building block for constructing complex molecular architectures. A primary application is its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as an electrophilic partner to introduce the 3-bromophenyl moiety into biaryl systems, which are common scaffolds in drug discovery and material science. Furthermore, the aldehyde group is highly amenable to nucleophilic addition and condensation reactions, enabling the synthesis of imines, oximes, and hydrazones, or serving as a precursor to alcohols (via reduction) or carboxylic acids (via oxidation). In pharmaceutical research, this compound is a key intermediate in synthesizing potential therapeutic agents, including enzyme inhibitors and receptor ligands. Its meta-substitution pattern provides a distinct spatial orientation that is critical for structure-activity relationship (SAR) studies, helping researchers optimize the binding affinity and selectivity of lead compounds. This compound is strictly for research use only in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobenzaldehyde
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InChI

InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H
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InChI Key

SUISZCALMBHJQX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Br)C=O
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Molecular Formula

C7H5BrO
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DSSTOX Substance ID

DTXSID4027521
Record name 3-Bromobenzaldehyde
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Molecular Weight

185.02 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromobenzaldehyde
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CAS No.

3132-99-8
Record name 3-Bromobenzaldehyde
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Synthetic Methodologies for 3 Bromobenzaldehyde

Classical Synthesis Routes

The synthesis of 3-Bromobenzaldehyde from benzaldehyde (B42025) is a well-established process characterized by its efficiency and high yield. google.com This method involves the reaction of benzaldehyde with bromine chloride, facilitated by aluminum chloride as a Lewis acid catalyst and a polar lower chloroalkane as the solvent. google.comjustia.com

Preparation from Benzaldehyde using Bromine Chloride and Lewis Acid Catalysis

The direct bromination of benzaldehyde to produce this compound is a key industrial process. A notable procedure involves treating a mixture of benzaldehyde and aluminum chloride, dissolved in a polar lower chloroalkane, with a solution of bromine chloride in the same solvent. google.comwordpress.com This reaction is conducted under anhydrous and molecular oxygen-free conditions at temperatures below 100°C. google.com

The bromination of benzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.orglibretexts.orgbyjus.com The mechanism proceeds in two primary steps. libretexts.orglibretexts.org Initially, the electrophile, in this case, a polarized bromine species, attacks the electron-rich benzene (B151609) ring, leading to the formation of a positively charged resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgbyjus.comnih.gov This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

In the second, faster step, a weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic ring and yielding the substituted product. libretexts.orglibretexts.org The aldehyde group (-CHO) on the benzaldehyde ring is a deactivating, meta-directing group. umass.edumasterorganicchemistry.com This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself, and directs the incoming electrophile to the meta position. masterorganicchemistry.comlibretexts.org This directive effect is due to the relative stability of the intermediate carbocations. When the electrophile attacks the meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom directly attached to the electron-withdrawing aldehyde group, which would be a highly destabilized state. umass.edu

Aluminum chloride (AlCl₃) plays a crucial role as a Lewis acid catalyst in this reaction. google.comquora.com Its primary function is to increase the electrophilicity of the bromine chloride (BrCl). byjus.comquora.com Aluminum chloride coordinates with the chlorine atom of BrCl, polarizing the Br-Cl bond and generating a more potent electrophilic bromine species (Br⁺). quora.comstackexchange.com This enhanced electrophile is then able to attack the deactivated benzaldehyde ring more effectively. libretexts.org

Furthermore, the aluminum chloride forms a complex with the benzaldehyde, which is believed to further direct the substitution to the meta position. wordpress.com The molar ratio of aluminum chloride to benzaldehyde is a critical parameter for the reaction's success. google.comjustia.com

The choice of solvent significantly impacts the efficiency and selectivity of the bromination reaction. google.comresearchgate.net Polar lower chloroalkanes, such as 1,2-dichloroethane (B1671644), are particularly effective solvents for this process. google.comwordpress.com These solvents are capable of dissolving the benzaldehyde-aluminum chloride complex, creating a homogeneous reaction medium. google.comwordpress.com The polarity of the solvent helps to stabilize the charged intermediates, such as the arenium ion, which can facilitate the reaction. researchgate.net The use of a suitable solvent ensures that the reactants are well-mixed, leading to better reaction rates and yields. google.comjustia.com

Optimizing reaction parameters is essential for maximizing the yield and selectivity of this compound. google.comresearchgate.net

Temperature: The reaction is typically maintained at a controlled temperature, for instance, between 23°C and 25°C. google.comwordpress.com Higher temperatures are generally avoided to minimize the formation of by-products.

Stoichiometry: The molar ratios of the reactants are crucial. A molar ratio of aluminum chloride to benzaldehyde in the range of 1.2:1 to 1.5:1 is recommended. google.com Similarly, the molar ratio of benzaldehyde to bromine chloride is typically in the range of 1:1 to 1:1.5. google.com Insufficient amounts of the Lewis acid catalyst can lead to very low conversion rates. For example, using a 1.1:1 mole ratio of aluminum chloride to benzaldehyde resulted in less than 5% conversion after 4 hours, whereas a 1.2:1 ratio yielded about 70% conversion in the same timeframe. justia.comwordpress.com

Addition Rate: The slow and controlled addition of the bromine chloride solution to the benzaldehyde-aluminum chloride complex is important. google.comwordpress.com A slow addition rate helps to maintain the optimal reaction temperature and prevent localized high concentrations of the brominating agent, which could lead to side reactions. In one documented procedure, the addition was carried out over a period of 2 hours and 20 minutes. google.comwordpress.com

Table 1: Effect of AlCl₃ Stoichiometry on Benzaldehyde Conversion

Molar Ratio (AlCl₃:Benzaldehyde) Reaction Time (hours) Benzaldehyde Conversion (%)
1.1:1 4 < 5
1.2:1 4 ~70

This table is based on data from patents describing the synthesis of this compound. justia.comwordpress.com

While the described method shows high selectivity for this compound, the formation of by-products is a possibility. google.com One potential by-product is 3-chlorobenzaldehyde (B42229). orgsyn.orgchemicalbook.com This can arise from the chlorine atom of the bromine chloride acting as the electrophile instead of the bromine atom.

Strategies to minimize the formation of 3-chlorobenzaldehyde and other by-products include:

Strict control of reaction conditions: Maintaining the optimal temperature and reactant ratios is paramount.

Purity of reactants: Using high-purity benzaldehyde, bromine chloride, and aluminum chloride can prevent side reactions catalyzed by impurities.

Anhydrous conditions: The reaction must be carried out under essentially anhydrous conditions, as the presence of water can deactivate the Lewis acid catalyst and lead to undesired reactions. google.comstackexchange.com

Inert atmosphere: Conducting the reaction under a molecular oxygen-free atmosphere, for example by using nitrogen gas, helps to prevent oxidation of the aldehyde. wordpress.com

By carefully controlling these parameters, a selectivity for this compound higher than 99% can be achieved with a benzaldehyde conversion of 89%. google.comjustia.com

Alternative Bromination Strategies

Several alternative strategies for the bromination of benzaldehyde have been developed to optimize the synthesis of the meta-substituted product, this compound.

The direct bromination of benzaldehyde using molecular bromine (Br₂) is a common method that requires a catalyst to proceed efficiently. The aldehyde group is a deactivating, meta-directing group, making the reaction slower than the bromination of benzene and favoring substitution at the 3-position. Lewis acids are typically employed as catalysts to polarize the bromine molecule, thereby increasing its electrophilicity.

Commonly used catalysts include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com The reaction is often carried out in a chlorinated hydrocarbon solvent, such as 1,2-dichloroethane. google.comjustia.com One method describes adding a solution of bromine in dichloroethane to a solution of benzaldehyde and aluminum chloride. guidechem.com This process can achieve high selectivity for this compound.

Table 1: Catalysts for the Bromination of Benzaldehyde

Catalyst Solvent Key Features
Aluminum Chloride (AlCl₃) 1,2-Dichloroethane Widely used in industrial processes, facilitates complexation with benzaldehyde.
Iron(III) Chloride (FeCl₃) 1,2-Dichloroethane A common Lewis acid catalyst for electrophilic aromatic substitution. google.com

An alternative route to this compound starts from 3-nitrobenzaldehyde (B41214), which is a significant intermediate in the synthesis of various drugs. ijpsonline.com This multi-step process involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction.

The first step is the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde (B158843). This can be accomplished using various reducing agents. The resulting 3-aminobenzaldehyde is then diazotized using a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The final step is the Sandmeyer reaction, where the diazonium salt is treated with a copper(I) bromide (CuBr) solution to introduce the bromine atom at the 3-position.

A patented method for preparing this compound involves the use of bromine chloride (BrCl) as the brominating agent in the presence of aluminum chloride (AlCl₃). google.comjustia.com This process is characterized by its efficiency, minimal bromine consumption, and excellent yield of the desired product. google.comjustia.com

The reaction is typically conducted in a polar lower chloroalkane solvent under anhydrous and molecular oxygen-free conditions. google.com The temperature is maintained below 100°C, with room temperature being convenient. justia.com The molar ratio of aluminum chloride to benzaldehyde is kept between 1.2:1 and 1.5:1, while the ratio of benzaldehyde to bromine chloride is between 1:1 and 1:1.5. google.com This method has been shown to achieve a benzaldehyde conversion of 89% with a selectivity for this compound higher than 99%. justia.com

Table 2: Reaction Conditions for Bromination with Bromine Chloride

Parameter Condition Reference
Brominating Agent Bromine Chloride (BrCl) google.comjustia.com
Catalyst Aluminum Chloride (AlCl₃) google.comjustia.com
Solvent Polar lower chloroalkane google.com
Temperature Below 100°C (room temperature is suitable) justia.com
Molar Ratio (AlCl₃:Benzaldehyde) 1.2:1 to 1.5:1 google.com
Molar Ratio (Benzaldehyde:BrCl) 1:1 to 1:1.5 google.com

Modern and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. One approach involves the in-situ generation of bromine from less hazardous sources, such as potassium bromate (B103136) (KBrO₃), to avoid the direct handling of toxic and reactive molecular bromine. sunankalijaga.org Research has also focused on developing processes that reduce waste and energy consumption. For instance, a novel process for synthesizing this compound acetal (B89532) from this compound and ethylene (B1197577) glycol utilizes vacuum hydro-extraction condensation without a solvent, which reduces reaction time and saves energy by about 70%. google.com

Advances in catalyst technology are crucial for improving the synthesis of this compound. The development of highly selective and reusable catalysts can lead to more efficient and environmentally friendly processes. For example, methods have been developed that utilize a brominating catalyst in 1,2-dichloroethane, where the solvent can be recovered and reused after treatment with chlorine. justia.com This approach helps to minimize solvent waste.

Furthermore, research into oxidative bromination reactions using catalysts like vanadium in the presence of a bromide ion oxidizer and molecular oxygen is an area of active investigation. google.comresearchgate.net These methods aim to improve atom economy by utilizing the bromide ions generated as byproducts in the initial bromination step. google.com

Continuous Flow Process Development for Production

The industrial synthesis of this compound is increasingly benefiting from the adoption of continuous flow chemistry. This modern approach offers significant advantages over traditional batch processing, primarily by providing superior control over reaction parameters. flinders.edu.au Continuous flow systems, by their nature, feature high surface-area-to-volume ratios in their microreactors, which allows for highly efficient heat transfer. umontreal.ca This is particularly crucial in exothermic reactions like the bromination of benzaldehyde, where precise temperature control is necessary to minimize the formation of by-products and prevent degradation of catalysts like aluminum chloride.

Recent developments have seen the application of continuous flow reactors in pilot-scale trials for this compound production. These studies have demonstrated marked improvements in efficiency and output. The enhanced heat dissipation and superior mixing capabilities inherent to these systems help to eliminate localized hot spots that can be detrimental in large batch reactors. This leads to a more consistent product quality and higher yields. As a direct result of these process optimizations, pilot-scale continuous flow systems have achieved a notable 20% increase in throughput when compared directly with conventional batch reactor methods. The integration of continuous flow techniques represents a significant step towards more efficient, scalable, and controlled manufacturing of this compound. flinders.edu.au

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis
ParameterBatch ReactorsContinuous Flow Reactors
Heat TransferLess efficient, prone to hot spotsHighly efficient, uniform temperature control umontreal.ca
MixingCan be inconsistent in large volumesSuperior and highly consistent flinders.edu.au
ThroughputStandard baselineUp to 20% increase in pilot-scale trials
Process ControlLess precise, iterative adjustmentsHigh precision, real-time control flinders.edu.au

Solvent-Free Synthesis and Mechanochemical Approaches (e.g., Grindstone Chemistry)

In the pursuit of greener and more sustainable chemical manufacturing, solvent-free synthesis methods have gained considerable attention. Mechanochemistry, particularly "grindstone chemistry," offers a compelling alternative to traditional solvent-based reactions. chowgules.ac.in This technique involves the use of mechanical force, typically by grinding solid reactants together in a mortar and pestle, to initiate a chemical reaction. chowgules.ac.in The primary advantages of this approach are the elimination of bulk solvents, which reduces waste and environmental impact, and often results in faster reaction kinetics and improved selectivity due to the high concentration of reactants. chowgules.ac.in

While direct documentation for the synthesis of this compound using grindstone chemistry is not prominent, the viability of this approach is strongly suggested by its successful application to analogous compounds. For instance, mechanochemical methods have been effectively used for the Wittig reaction of 4-bromobenzaldehyde (B125591) with benzyltriphenylphosphonium (B107652) chloride to produce stilbene (B7821643) derivatives under solvent-free conditions. chowgules.ac.in These reactions proceed rapidly, often within minutes at room temperature, demonstrating the efficiency of the technique. chowgules.ac.in The principles of grindstone chemistry, which offer enhanced chemo-, regio-, and stereo-selectivity, suggest its potential as a viable and environmentally friendly pathway for the synthesis of this compound, warranting further investigation. chowgules.ac.in

Novel Strategies for Solvent Recovery and Recycling in Industrial Processes

A significant innovation in the industrial production of this compound involves a sophisticated process where the reaction solvent is not merely a passive medium but an active participant that can be recovered and regenerated. justia.comgoogle.com A patented method details a process where the bromination of benzaldehyde is conducted in 1,2-dichloroethane. justia.com

During the reaction, a portion of the 1,2-dichloroethane solvent is unavoidably converted into 1-bromo-2-chloroethane (B52838) and 1,2-dibromoethane. justia.comgoogle.com After the this compound product is isolated, this mixed solvent stream is recovered. In a novel recycling step, the recovered solvent mixture is treated with molecular chlorine in the presence of the original brominating catalyst (e.g., aluminum chloride). justia.com This treatment surprisingly regenerates the initial 1,2-dichloroethane solvent and simultaneously produces molecular bromine within the system. justia.comgoogle.com

The key advantage of this strategy is that the bromine required for subsequent batches is generated in-situ from the regenerated solvent, effectively acting as a bromine carrier. google.com Therefore, in continuous operation, only the amount of bromine that was consumed to form the this compound product needs to be added to the system for the next cycle. justia.comgoogle.com This integrated approach significantly reduces the consumption of expensive bromine and minimizes solvent waste, presenting a more economical and sustainable industrial process. google.com

Table 2: Solvent Recovery and Regeneration Cycle in this compound Synthesis justia.comgoogle.com
StepProcessKey Chemicals InvolvedOutcome
1. SynthesisBromination of benzaldehyde.Benzaldehyde, Bromine, 1,2-dichloroethane, Aluminum chlorideProduction of this compound; partial conversion of solvent.
2. SeparationIsolation of the this compound product.This compound, 1,2-dichloroethane, 1-bromo-2-chloroethane, 1,2-dibromoethanePure product is recovered; used solvent mixture is isolated.
3. RegenerationThe recovered solvent mixture is treated with chlorine.Used solvent mixture, Chlorine, Aluminum chlorideRegeneration of 1,2-dichloroethane and in-situ generation of Bromine.
4. RecyclingThe regenerated solvent and bromine are used for the next synthesis batch.Regenerated 1,2-dichloroethane, Generated BromineReduced need for fresh solvent and bromine, creating a closed-loop system.

Chemical Reactivity and Derivatization of 3 Bromobenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 3-bromobenzaldehyde is a key center for reactivity, undergoing nucleophilic addition and condensation reactions to form a diverse array of derivatives.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. In this compound, the carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of more complex molecules.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (3-bromophenyl)methanol, also known as 3-bromobenzyl alcohol. nih.gov This transformation is a standard procedure in organic synthesis. A common and effective method involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄). askthenerd.com In this process, the borohydride ion provides a hydride (H⁻) that attacks the electrophilic carbonyl carbon, and subsequent workup with water protonates the resulting alkoxide to give the alcohol.

Table 1: Reduction of this compound to 3-Bromobenzyl Alcohol
ReactantReagentProduct
This compoundSodium Borohydride (NaBH₄)3-Bromobenzyl Alcohol

Acetal (B89532) formation is a common strategy to protect the aldehyde group during multi-step syntheses. This compound reacts with alcohols in the presence of an acid catalyst to form acetals. For instance, reaction with ethanol (B145695) yields this compound diethyl acetal, while reaction with methanol (B129727) produces this compound dimethyl acetal. scientificlabs.co.uklookchem.com These acetal derivatives, such as this compound diethyl acetal, are stable under basic and nucleophilic conditions and can be used in subsequent reactions, for example, in the preparation of 3-(tris[2-perfluorohexylethyl]stannyl)benzaldehyde. scientificlabs.co.uksigmaaldrich.com The acetal group serves as a protecting group for the aldehyde functionality. lookchem.com

Table 2: Common Acetals of this compound
Acetal NameStarting AlcoholChemical Formula of AcetalCAS Number
This compound diethyl acetalEthanolBrC₆H₄CH(OC₂H₅)₂75148-49-1 sigmaaldrich.com
This compound dimethyl acetalMethanolC₉H₁₁BrO₂67073-72-7 lookchem.com

Nucleophilic Addition Reactions

Formation of Acetals (e.g., this compound Acetals)
Vacuum Hydro-extraction Condensation Methods

A novel and efficient process for synthesizing this compound acetals involves a vacuum hydro-extraction condensation method. google.com This technique utilizes this compound and an alcohol, such as ethylene (B1197577) glycol, as raw materials. The reaction is performed under the action of a catalyst, and crucially, no solvent is required other than the reactants themselves. Water generated during the condensation reaction is continuously removed from the system under vacuum, which drives the equilibrium towards the formation of the acetal product. google.com This method is advantageous as it avoids issues associated with solvent reflux and water removal in traditional acetalization processes. google.com

Table 3: Process Parameters for Vacuum Hydro-extraction Condensation google.com
ParameterValue/Description
Raw MaterialsThis compound, Ethylene Glycol
Catalystp-methyl benzenesulfonic acid or acid dimethyl
Mass Ratio (Aldehyde:Glycol:Catalyst)1 : (1-1.1) : (0.005-0.01)
Temperature100-130 °C
Vacuum Pressure0.06-0.095 Mpa
EndpointMinimal condensate observed at condenser outlet

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base catalyst. wikipedia.org The reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. This compound serves as an effective aldehyde component in this reaction.

Condensation Reactions (e.g., Knoevenagel Condensation)
Synthesis of 2-Amino-4H-benzo[b]pyrans

A significant application of the Knoevenagel condensation involving this compound is in the one-pot, three-component synthesis of 2-amino-4H-benzo[b]pyran derivatives. nih.govresearchgate.net In this reaction, this compound is condensed with an active methylene (B1212753) compound, typically malononitrile, and a 1,3-dicarbonyl compound like dimedone. The reaction proceeds in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a copper-periodic mesoporous organosilica nanocomposite (Cu@MOS NC), often in an environmentally friendly solvent like aqueous ethanol. nih.govresearchgate.net This multicomponent reaction provides an efficient and green route to structurally complex and biologically relevant pyran systems.

Table 4: Three-Component Synthesis of a 2-Amino-4-(3-bromophenyl)-4H-benzo[b]pyran Derivative
Component 1Component 2Component 3Catalyst ExampleProduct Class
This compoundMalononitrileDimedoneDBU researchgate.net2-Amino-4H-benzo[b]pyrans
Reaction with Ethyl Cyanoacetate (B8463686)

The reaction of this compound with compounds containing an active methylene group, such as ethyl cyanoacetate, proceeds via the Knoevenagel condensation. This reaction is a nucleophilic addition of the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield a new carbon-carbon double bond.

In a typical procedure, equimolar amounts of this compound and ethyl cyanoacetate are reacted in a solvent like dioxane with a catalytic amount of a weak base, such as piperidine. The mixture is heated to facilitate the reaction. This condensation results in the formation of ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate. One documented synthesis reported achieving a 64% yield of the product, which was isolated as a solid with a melting point of 98-99 °C.

Table 1: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

Reactant 1 Reactant 2 Catalyst Solvent Product Yield Melting Point (°C)
This compound Ethyl Cyanoacetate Piperidine Dioxane Ethyl (E)-2-cyano-3-(3-bromophenyl)acrylate 64% 98-99

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 3-bromobenzoic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can accomplish this conversion.

A standard laboratory method for oxidizing substituted toluenes to benzoic acids, which is also applicable to the oxidation of aldehydes, involves using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated to reflux. After the oxidation is complete, the mixture is filtered and then acidified to precipitate the carboxylic acid.

Modern methods also offer selective oxidation. For instance, Oxone (potassium peroxymonosulfate) in the presence of a catalyst can effectively oxidize aldehydes to carboxylic acids. The reaction conditions can often be controlled to favor the formation of the carboxylic acid over the alcohol. Another instance of oxidation can occur as a side reaction during the synthesis of this compound itself; the use of excess bromine chloride as a reagent can lead to the over-oxidation of the desired aldehyde product to 3-bromobenzoic acid. nih.gov

Reactions with Nitrogen-Containing Compounds

The electrophilic carbon atom of the carbonyl group in this compound readily reacts with various nitrogen-containing nucleophiles. These reactions typically involve the initial formation of a hemiaminal intermediate, which then dehydrates to form a new carbon-nitrogen double bond (C=N).

Formation of Imines and Schiff Bases

Imines and Schiff bases are compounds containing a carbon-nitrogen double bond. They are formed by the condensation of an aldehyde or ketone with a primary amine.

When this compound is reacted with a diamine, a bis-Schiff base can be formed if the stoichiometry is appropriate (typically a 2:1 molar ratio of aldehyde to diamine). The reaction with 1,3-diaminopropan-2-ol is a representative example.

The synthesis of 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol is achieved by the condensation of two equivalents of this compound with one equivalent of 1,3-diaminopropan-2-ol. unipa.itnih.gov The reaction is typically carried out in a solvent such as methanol. unipa.it The resulting bis-Schiff base is a multidentate ligand capable of coordinating with metal ions. unipa.itnih.gov The formation of the bis-imine product competes with potential cyclization to form a hexahydropyrimidine (B1621009) derivative. nih.gov

Table 2: Condensation of this compound with 1,3-diaminopropan-2-ol

Aldehyde Diamine Molar Ratio (Aldehyde:Diamine) Solvent Product
This compound 1,3-diaminopropan-2-ol 2:1 Methanol 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol

This compound reacts with hydrazine (B178648) derivatives, such as hydrazides and thiosemicarbazide (B42300), to form hydrazones and thiosemicarbazones, respectively. These products are characterized by a C=N-N linkage.

The reaction with nicotinic acid hydrazide results in the formation of N'-(3-bromobenzylidene)nicotinohydrazide. This condensation follows the general mechanism of hydrazone formation, where the terminal primary amine group of the hydrazide attacks the carbonyl carbon of the aldehyde.

The reaction with thiosemicarbazide yields this compound thiosemicarbazone. A reported synthesis involves adding a hot aqueous solution of thiosemicarbazide containing a small amount of glacial acetic acid to an ethanolic solution of this compound. This method produces the thiosemicarbazone in high yield (92%), with a reported melting point of 207-208 °C.

Formation of Heterocyclic Compounds

The derivatives of this compound, particularly those formed from reactions with nitrogen-containing compounds, can serve as precursors for the synthesis of various heterocyclic rings.

A prominent example is the cyclization of thiosemicarbazones. The this compound thiosemicarbazone, formed as described in the previous section, can undergo oxidative cyclization to form a 2-amino-5-(3-bromophenyl)-1,3,4-thiadiazole ring. unipa.itresearchgate.net This transformation is a key method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives. sbq.org.br The reaction is typically carried out using an oxidizing agent, such as ferric chloride (FeCl₃), in a suitable solvent. unipa.itresearchgate.net The mechanism involves the oxidation of the thiosemicarbazone, which facilitates an intramolecular cyclization to form the stable five-membered aromatic thiadiazole ring. unipa.itresearchgate.net

Table 3: Summary of Products from Reactions with Nitrogen Compounds

Nitrogen-Containing Reactant Reaction Type Product Class Specific Product Example
1,3-diaminopropan-2-ol Condensation Bis-Schiff Base 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol
Nicotinic Acid Hydrazide Condensation Hydrazone N'-(3-bromobenzylidene)nicotinohydrazide
Thiosemicarbazide Condensation Thiosemicarbazone This compound thiosemicarbazone
This compound thiosemicarbazone Oxidative Cyclization Heterocycle (Thiadiazole) 2-amino-5-(3-bromophenyl)-1,3,4-thiadiazole

Reactions Involving the Aromatic Ring and Bromine Substituent

The reactivity of this compound is dominated by the dual presence of the bromine atom and the aldehyde functional group. These substituents influence the electron density and reactivity of the aromatic ring, opening pathways for electrophilic and nucleophilic substitutions, as well as modern cross-coupling methodologies.

Electrophilic Substitution Reactions (Bromine-directed)

In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are governed by the existing substituents on the benzene (B151609) ring. The aldehyde group (-CHO) is a powerful deactivating group and a meta-director due to its electron-withdrawing nature through resonance and induction. ncert.nic.indoubtnut.com The bromine atom is also a deactivating group but directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the directing effects of these two groups are combined. The aldehyde group at position 1 strongly deactivates the ring and directs incoming electrophiles to position 5 (meta). The bromine at position 3 directs to positions 2, 4, and 6 (ortho and para to the bromine). However, the deactivating effect of the aldehyde group is generally dominant, making further electrophilic substitution challenging and primarily directing the new substituent to the position meta to the aldehyde. The synthesis of this compound itself is often achieved through the electrophilic bromination of benzaldehyde (B42025), a reaction that typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃) to proceed efficiently. google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the electron-withdrawing aldehyde group is positioned meta to the bromine atom. This positioning does not allow for effective resonance stabilization of the negative charge that would develop at the carbon bearing the bromine upon nucleophilic attack. Consequently, this compound is relatively unreactive towards SNAr reactions under standard conditions compared to its ortho- and para-substituted counterparts. libretexts.org For a substitution to occur, very strong nucleophiles or harsh reaction conditions are typically required. libretexts.org An alternative pathway, the elimination-addition (benzyne) mechanism, can sometimes be initiated by very strong bases, but this is less common and proceeds through a different type of intermediate. youtube.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl Bond Formation

The carbon-bromine bond in this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon bonds, and the aldehyde functionality is often well-tolerated. jk-sci.com

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. This compound can be effectively coupled with various arylboronic acids to produce substituted biphenyls. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
Aryl BromideCoupling PartnerCatalyst SystemBaseSolventProductReference
This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene (B28343)/H₂OBiphenyl-3-carboxaldehyde wikipedia.orglibretexts.org
p-Bromobenzaldehyde4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O4'-Methylbiphenyl-4-carboxaldehyde organic-chemistry.org
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂K₂CO₃H₂O3-Phenylpyridine researchgate.net

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation of aromatic rings. This compound can react with various alkenes, such as styrene (B11656) or acrylates, to yield stilbene (B7821643) derivatives or cinnamic acid derivatives, respectively. The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org The catalytic system often involves a palladium source, a phosphine (B1218219) ligand, and a base in a polar aprotic solvent. thieme-connect.de

Table 2: Examples of Heck Coupling Reactions with Aryl Bromides
Aryl BromideAlkeneCatalyst SystemBaseSolventProductReference
4-Bromobenzaldehyde (B125591)StyrenePd(OAc)₂ / Tetrahydropyrimidinium saltCs₂CO₃DMF/H₂O4-Formylstilbene nih.gov
This compoundn-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMFButyl 3-(3-formylphenyl)acrylate thieme-connect.de
Aryl Bromidesn-Butyl acrylatePd/Phosphine-imidazolium saltCs₂CO₃DioxaneSubstituted Butyl Cinnamates organic-chemistry.org

Sonogashira Coupling The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. This compound is a suitable substrate for this transformation, reacting with terminal alkynes to produce 3-alkynylbenzaldehydes. jk-sci.comorganic-chemistry.org The aldehyde group is generally inert under the mild, basic conditions of the reaction. jk-sci.com

Table 3: Examples of Sonogashira Coupling Reactions with Aryl Bromides
Aryl BromideAlkyneCatalyst SystemBaseSolventProductReference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF3-(Phenylethynyl)benzaldehyde jk-sci.comwikipedia.org
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuIi-Pr₂NHDioxaneInternal Alkynes organic-chemistry.org
IodoarenesAcetylenePd(Ph₃)₄Cl₂ / CuIAmine-Di-substituted Acetylenes libretexts.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The direct preparation of Grignard or organolithium reagents from this compound is generally not feasible. The formation of these powerful nucleophilic reagents requires reacting the aryl bromide with magnesium or lithium metal, respectively. masterorganicchemistry.comlibretexts.org However, once formed, the organometallic species is highly reactive and would readily attack the electrophilic carbonyl carbon of another molecule of this compound in the reaction mixture. umkc.edumasterorganicchemistry.com This self-reaction leads to a complex mixture of products rather than the desired organometallic reagent.

To circumvent this incompatibility, a protection strategy is employed. The aldehyde group is first converted into a non-electrophilic protecting group, such as an acetal. The acetal is stable to the strongly basic/nucleophilic conditions required for the formation of the Grignard or organolithium reagent. Once the organometallic reagent is formed from the protected this compound, it can be used in a subsequent reaction with an electrophile. Finally, the protecting group is removed by acidic hydrolysis to regenerate the aldehyde functionality.

Synthesis of Substituted Benzaldehydes and Related Compounds

The chemical transformations involving the bromine substituent of this compound are instrumental in the synthesis of a diverse range of substituted benzaldehydes and related aromatic compounds. The cross-coupling reactions discussed previously (Suzuki, Heck, and Sonogashira) are primary examples of this utility. By choosing the appropriate coupling partner, a wide variety of substituents can be introduced at the 3-position of the benzaldehyde ring.

For instance:

Suzuki coupling with various aryl or heteroaryl boronic acids leads to the synthesis of 3-arylbenzaldehydes, which are precursors to complex polycyclic aromatic systems. wikipedia.org

Heck coupling with olefins provides access to 3-alkenylbenzaldehydes, such as 3-styrylbenzaldehyde, which are valuable building blocks for materials science and pharmaceuticals. nih.gov

Sonogashira coupling with terminal alkynes yields 3-alkynylbenzaldehydes, which can undergo further transformations like cyclization reactions. jk-sci.com

Furthermore, the formation of organometallic reagents from protected this compound allows for the introduction of a carbon-nucleophile that can react with a vast number of electrophiles, significantly broadening the scope of accessible substituted benzaldehyde derivatives. rug.nl These multi-step synthetic routes, which leverage the reactivity of the C-Br bond while temporarily masking the aldehyde, underscore the value of this compound as a versatile intermediate in organic synthesis. nih.gov

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy

The FT-IR spectrum of 3-Bromobenzaldehyde provides valuable information about its functional groups. The characteristic carbonyl (C=O) stretching vibration is readily identifiable. nih.govnist.gov This band, typical for aromatic aldehydes, is found in the region of 1685-1666 cm⁻¹. The presence of conjugation with the phenyl ring shifts this band to a lower wavenumber compared to saturated aliphatic ketones. vscht.cz

The spectrum also displays bands corresponding to the C-H stretching of the aldehyde group and the aromatic ring. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while the aldehydic C-H stretch appears as a distinct band. vscht.cz The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum. The complex interactions of vibrations in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification purposes.

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2830-2695
Aromatic C-H Stretch 3100-3000
Carbonyl C=O Stretch 1700-1680
Aromatic C=C Stretch 1600-1450
C-Br Stretch 680-515

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state.

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretch are expected to be well-defined in the Raman spectrum. nih.gov For instance, a Raman spectrum of liquid this compound has been recorded at 4880 Å. guidechem.com Computational studies on similar molecules, such as 3-quinolinecarboxaldehyde, have utilized methods like Density Functional Theory (DFT) to calculate and assign Raman active modes, which aids in the interpretation of the experimental spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms. guidechem.com

The ¹H-NMR spectrum of this compound shows distinct signals for the aldehydic proton and the aromatic protons. chemicalbook.comuq.edu.au The aldehydic proton is highly deshielded and appears as a singlet at a high chemical shift (δ), typically around 10.0 ppm. The aromatic protons appear in the region of 7.0-8.0 ppm. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern for these protons due to spin-spin coupling. The proton ortho to the bromine atom and the proton ortho to the aldehyde group will have different chemical shifts due to the different electronic effects of these substituents.

Table 2: ¹H-NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
Aldehydic H ~9.98 Singlet
Aromatic H ~7.4-8.0 Multiplet

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used. spectrabase.com

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. chemicalbook.comspectrabase.com The carbonyl carbon of the aldehyde group is characteristically found at a high chemical shift, generally in the range of 190-200 ppm. The aromatic carbons appear in the range of 120-140 ppm. The carbon atom attached to the bromine atom (ipso-carbon) is influenced by the "heavy atom effect," which can cause a shift that is different from what would be expected based on electronegativity alone. spectrabase.com The chemical shifts of the other aromatic carbons are influenced by the electron-withdrawing effects of both the aldehyde and the bromine substituents.

Table 3: ¹³C-NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom Chemical Shift (δ, ppm)
C=O ~190.9
C-Br ~122.9
C-CHO ~137.8
Aromatic CH ~128.0, 130.4, 134.4, 135.5

Note: The assignments are based on data from similar compounds and predictive models. spectrabase.comrsc.org The solvent used is Chloroform-d (CDCl₃). spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. nist.govnist.gov The molecular ion peak (M⁺) corresponds to the molecular weight of the compound, which is approximately 184 and 186 g/mol due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. nih.gov

The fragmentation pattern is characteristic of benzaldehyde (B42025) derivatives. Common fragmentation pathways include the loss of a hydrogen atom to form the (M-1)⁺ ion, which is often the base peak. Another significant fragmentation is the loss of the carbonyl group (CO), leading to the formation of a bromophenyl cation. Further fragmentation of the aromatic ring can also be observed.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Ion Structure
184/186 [C₇H₅BrO]⁺ (Molecular ion)
183/185 [C₇H₄BrO]⁺ (M-H)⁺
155/157 [C₆H₄Br]⁺ (M-CHO)⁺
105 [C₇H₅O]⁺ (Loss of Br)
77 [C₆H₅]⁺ (Phenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Aromatic aldehydes like benzaldehyde typically exhibit absorption bands corresponding to π → π* and n → π* transitions. researchgate.net For benzaldehyde in water, a strong absorption band assigned to the π → π* transition is observed at a maximum wavelength (λmax) of approximately 248 nm. researchgate.net A weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group is also expected. researchgate.net

For this compound, the presence of the bromine substituent on the aromatic ring is expected to influence the position and intensity of these absorption bands. While specific spectral data for this compound is not detailed in the provided search results, the fundamental electronic transitions of the benzaldehyde chromophore would be present.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric structures of molecules. rsc.org Geometry optimization calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the most stable conformation of this compound. researchgate.netnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the planarity of the benzene ring and the relative orientation of the aldehyde and bromo substituents.

DFT studies on related bromobenzaldehyde compounds have been used to analyze their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govrsc.org This information is crucial for understanding the molecule's reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule, which are invaluable for predicting reactivity. libretexts.org The MEP map illustrates regions of varying electrostatic potential on the electron density surface. researchgate.net

For this compound, an MEP map would show distinct regions of charge localization:

Negative Potential (Red/Yellow): The most electron-rich region is centered on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This area represents the primary site for electrophilic attack.

Positive Potential (Blue): Electron-deficient regions are located around the hydrogen atoms, particularly the aldehydic proton, and the aromatic protons. These areas are susceptible to nucleophilic attack. researchgate.net

The MEP map visually confirms the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.

Mulliken and Natural Population Analysis (NPA) are two methods used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. uni-muenchen.de These analyses provide a quantitative picture of the electron distribution.

Mulliken Population Analysis: This is one of the oldest and simplest methods for calculating atomic charges. However, it is known to be highly dependent on the basis set used in the calculation. stackexchange.comwikipedia.org

Natural Population Analysis (NPA): Derived from the Natural Bond Orbital (NBO) method, NPA provides a more stable and reliable description of electron distribution, with less basis set dependency compared to Mulliken analysis. researchgate.netuni-rostock.de

Atomic PositionExpected Partial Charge (Qualitative)Reason
Carbonyl OxygenStrongly NegativeHigh electronegativity and lone pair electrons.
Carbonyl CarbonStrongly PositiveBonded to highly electronegative oxygen.
Aldehydic HydrogenSlightly PositiveAttached to the electron-deficient carbonyl carbon.
Bromine AtomNegativeHigh electronegativity.
Aromatic Carbon (C-Br)Slightly PositiveAttached to the electronegative bromine atom.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR-B3LYP, SCF-TD-DFT for UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods for calculating infrared (IR) and ultraviolet-visible (UV-Vis) spectra, respectively.

The theoretical vibrational frequencies of molecules can be calculated using DFT methods, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being one of the most widely used functionals, often paired with a basis set like 6-311++G(d). mdpi.com These calculations provide the frequencies and intensities of the fundamental vibrational modes. For instance, in a study of a Schiff base synthesized from this compound, the theoretical IR spectrum was calculated at the B3LYP/6-311++G(d) level of theory, showing acceptable agreement with the experimental Fourier-transform infrared (FT-IR) spectrum. mdpi.com Key vibrational modes for this compound that can be predicted include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and aldehyde, and the C-Br stretching. Comparing the calculated spectrum with the experimental one allows for precise assignment of the observed absorption bands.

For the prediction of electronic spectra (UV-Vis), Self-Consistent Field Time-Dependent DFT (SCF-TD-DFT) is the method of choice. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. In the analysis of a Schiff base derivative of this compound, experimental UV-Vis spectra in methanol (B129727) showed maximum absorption wavelengths (λmax) at 260 nm (attributed to a π→π* transition) and 295 nm (n→π* transition). mdpi.comresearchgate.net The corresponding TD-DFT calculation predicted a broad peak primarily at 270 nm, demonstrating a good correlation between theoretical and experimental data. mdpi.comresearchgate.net These computational approaches are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. sciprofiles.com

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a this compound Derivative

This table illustrates the correlation between experimental data and theoretical predictions for a Schiff base, 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol, derived from this compound. mdpi.comresearchgate.net

ParameterExperimental ValueTheoretical Value (Method)Source
UV-Vis (λmax) 260 nm (π→π)270 nm (broad peak) mdpi.comresearchgate.net
295 nm (n→π) mdpi.comresearchgate.net
IR Spectroscopy Agreement ObservedAgreement Observed (B3LYP/6-311++G(d)) mdpi.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily centered around the rotation of the aldehyde group (-CHO) relative to the brominated benzene ring. This rotation defines the molecule's conformational energy landscape. The two most significant planar conformers are the O-cis and O-trans isomers. In the O-cis conformer, the carbonyl oxygen is oriented on the same side of the C-C bond as the bromine atom, while in the O-trans conformer, it is on the opposite side.

Computational methods, particularly DFT, are employed to determine the geometries and relative energies of these conformers and the energy barriers separating them. By performing a relaxed potential energy surface scan, where the dihedral angle between the ring and the aldehyde group is systematically varied, the energy landscape can be mapped out. Such analyses typically show that the planar conformers (O-cis and O-trans) are the energy minima. The relative stability of these two conformers is influenced by a delicate balance of steric hindrance and electrostatic interactions (dipole-dipole interactions between the C=O and C-Br bonds).

While specific studies dedicated solely to this compound's conformational landscape are not prevalent, the conformational preferences of substituted benzaldehydes are a classic subject of computational analysis. acs.org The energy barrier to rotation between the conformers is also a critical parameter, as it determines the rate of interconversion at a given temperature. The transition state for this rotation is typically a non-planar structure where the aldehyde group is perpendicular to the plane of the benzene ring. Understanding the conformational preferences is crucial, as the reactant's conformation can significantly influence the transition states of reactions in which it participates. acs.org For instance, in modeling reactions, the relative energy of the uncomplexed reactant aldehyde's rotamer can correlate with transition-state preferences. acs.org

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an essential tool for elucidating the detailed mechanisms of organic reactions involving this compound. By modeling reaction pathways, intermediates, and transition states, researchers can gain deep insights into reactivity, selectivity, and kinetics that are often difficult to probe experimentally.

One example is the application of computational modeling to the Benzyl-Claisen rearrangement, where a substrate was derived from this compound. uq.edu.au In this study, the transition state geometry and activation energy for a key proton transfer step were calculated at the B3LYP/6-31G(d) level of theory, providing a quantitative understanding of the reaction's energetic demands. uq.edu.au

Furthermore, computational studies have been applied to understand selectivity in various other transformations. In catalytic aldol (B89426) reactions, the transition-state structures for the addition of nucleophiles to aldehydes like this compound have been calculated to predict diastereofacial selectivity. acs.org Modeling has also been used to rationalize outcomes in Heck reactions and subsequent cyclizations to form flavonoid structures. acs.org These computational models allow for the examination of bond-forming and bond-breaking processes at the molecular level, helping to explain why certain products are formed preferentially and guiding the design of new synthetic strategies.

Applications of 3 Bromobenzaldehyde in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Synthesis

In the realms of medicinal chemistry and pharmaceutical development, 3-bromobenzaldehyde is a key starting material and intermediate. chemimpex.comguidechem.com Its utility stems from its ability to be incorporated into a wide array of molecular scaffolds that are foundational to the development of new therapeutic agents. ottokemi.comchemicalbook.com

Precursor for Therapeutic Agents and Active Pharmaceutical Ingredients (APIs)

This compound is widely employed as a precursor in the synthesis of more complex pharmaceutical compounds and is also used as an active pharmaceutical ingredient (API) itself. ottokemi.comchemicalbook.com It is a fundamental building block for a variety of organic compounds, including those used in pharmaceuticals, agrochemicals, and dyes. chemimpex.comguidechem.com The compound's reactivity makes it an important intermediate for producing biologically active molecules such as antiviral, antibacterial, and anti-inflammatory agents. guidechem.com For instance, it is instrumental in creating heterocyclic compounds like benzimidazoles and isoxazoles, which have demonstrated potential antimicrobial and antitubercular activities.

Synthesis of Novel Drug Candidates

The development of novel drug candidates frequently relies on the use of versatile chemical building blocks, and this compound fits this role perfectly. guidechem.com Its structure is a component in the synthesis of new isatin-based anticancer candidates. mdpi.com Researchers utilize it in the creation of complex molecules, making it a valuable tool for chemists in both academic and industrial drug discovery settings. chemimpex.com For example, it is a key intermediate in the synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives, which have been investigated as potential anticancer agents. mdpi.com

Development of Enzyme Inhibitors and Modulators of Biological Interactions

This compound is a valuable reagent in chemical biology research, particularly in studies aimed at discovering enzyme inhibitors and modulators of other biological interactions. chemimpex.com Its derivatives have been central to the development of potent inhibitors for specific biological targets. A notable example is its use in creating isatin-based compounds that act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. mdpi.com VEGFR-2 is a key target in angiogenesis, a process crucial for tumor growth, and its inhibition is a major strategy in cancer therapy. mdpi.com The synthesis of these inhibitors often involves multi-step reactions where the structural features derived from this compound are critical for the final compound's biological activity. mdpi.com

Table 1: Examples of this compound Derivatives as Enzyme Inhibitors
Derivative ClassTarget EnzymeTherapeutic PotentialReference
Isatin-thiazole hybridsVEGFR-2 KinaseAnti-angiogenic, Anticancer mdpi.com
Heterocyclic compounds (e.g., Benzimidazoles)Bacterial EnzymesAntimicrobial, Antitubercular

Design and Synthesis of Benzoxazine Derivatives

Benzoxazines are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antirheumatic, and neuroprotective properties. orientjchem.org this compound can serve as a precursor for the Schiff bases used in the synthesis of 1,3-benzoxazine derivatives. orientjchem.org The reaction of a Schiff base with a reagent like triphosgene (B27547) can yield various 1,3-benzoxazine structures. orientjchem.org Furthermore, some 1,3-benzoxazine-2,4-diones have been identified as potentially useful agents for treating infections caused by Mycobacterium species. orientjchem.org

Development of Coordination Compounds for Biological Applications

The aldehyde functional group in this compound allows for the formation of Schiff base ligands, which can then be used to create coordination compounds with various metals. These metal complexes can exhibit unique biological properties. Research has shown that coordination complexes formed from this compound and nicotinic acid hydrazide displayed significant antimicrobial activity against several bacterial strains, highlighting the potential of such compounds in the development of new antimicrobial agents.

Materials Science and Polymer Chemistry

Beyond pharmaceuticals, this compound is a valuable compound in materials science and polymer chemistry. guidechem.com It is used in the formulation of specialty chemicals and materials, contributing to advancements in polymers, coatings, and adhesives. chemimpex.com The presence of the bromine atom makes it a useful intermediate for creating flame-retardant materials. guidechem.com Additionally, this compound is utilized in the synthesis of fluorescent dyes, which are critical tools for high-sensitivity biological imaging and diagnostics. chemimpex.com

Formulation of Advanced Coatings and Polymers

In materials science, this compound is applied in the formulation of specialty materials, including advanced coatings, adhesives, and polymers. chemimpex.com Its incorporation into polymer chains can modify the physical and chemical properties of the resulting material, contributing to the development of products with enhanced durability, thermal stability, or specific functionalities like flame retardancy, a characteristic often associated with brominated compounds. guidechem.com

Synthesis of Specialty Chemicals

The compound is a versatile intermediate in organic synthesis, frequently used to create complex molecules and specialty chemicals. chemimpex.com The aldehyde group can undergo reactions such as nucleophilic additions and condensations, while the bromine atom is amenable to substitution or participation in cross-coupling reactions.

Detailed Research Findings:

Heterocyclic Compounds: It is a key precursor in the synthesis of various heterocyclic compounds, such as benzimidazoles and isoxazoles, which form the core of many specialty chemicals and pharmaceutical agents.

Cross-Coupling Reactions: this compound is extensively used in metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to produce biaryl or bis-aryl derivatives. These structures are significant scaffolds in medicinal chemistry and materials science. The meta-position of the bromine atom provides a balance of steric accessibility and electronic activation for efficient palladium catalysis.

Development of Fluorescent Dyes for Biological Imaging and Diagnostics

This compound is a valuable component in the synthesis of fluorescent dyes and probes used for biological imaging and diagnostics. chemimpex.com The bromo-substituted aromatic structure can be modified to create sophisticated molecules that exhibit specific photophysical properties.

Detailed Research Findings:

Researchers have developed methods for the synthesis of "clickable" azide-functionalized bromoarylaldehydes. beilstein-journals.org These molecules can be attached to biomolecules via click chemistry, serving as fluorescent tags for imaging and sensing applications. The synthesis allows for the creation of fluorophores whose emission properties can be fine-tuned for specific diagnostic purposes. beilstein-journals.org

Agrochemical Research

The compound plays a critical role in the agrochemical industry, primarily as an intermediate in the production of modern pesticides. guidechem.comchemimpex.com

Intermediate in the Production of Agrochemicals

This compound is an established raw material for producing certain classes of agrochemicals. google.com Its structure is a key component in building the larger, more complex molecules required for pesticidal activity. One notable application is its use in the synthesis of 3-phenoxy-benzaldehyde. google.com This is achieved through a multi-step process that often begins with protecting the aldehyde group of this compound, followed by an etherification reaction with a phenol, and subsequent deprotection to yield the final intermediate, which is crucial for pyrethroid synthesis. google.com

Precursor for Insecticidal Compounds

A primary application of this compound in the agrochemical sector is as a direct precursor for synthetic pyrethroid insecticides. google.com These insecticides are known for their high efficacy against a wide range of pests and are used extensively in agriculture and public health. Patents describe efficient processes for preparing this compound specifically for its role as an insecticidal precursor. google.com The compound is a key starting material for synthesizing the alcohol moiety of several commercial pyrethroids, such as deltamethrin (B41696) and permethrin. nih.govgoogle.com

Catalysis

While not typically a catalyst itself, this compound is a key reactant in numerous modern catalytic reactions that are fundamental to organic synthesis. Its utility is defined by its reactivity under specific catalytic conditions, enabling the construction of complex molecular architectures.

Detailed Research Findings:

N-Heterocyclic Carbene (NHC) Catalysis: Research has shown the use of bromo-substituted benzaldehydes in NHC-catalyzed reactions. For instance, it participates in the NHC-catalyzed radical dearomatization of indoles to produce complex heterocyclic structures like tetrahydropyrido[1,2-a]indol-6-ones. acs.org In these reactions, the aldehyde group interacts with the NHC catalyst to form a Breslow intermediate, which then undergoes further transformations. acs.org

Lewis Acid Catalysis: The synthesis of this compound itself is a classic example of a catalyzed reaction, typically involving the bromination of benzaldehyde (B42025) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). guidechem.comgoogle.com The catalyst activates the benzene (B151609) ring towards electrophilic substitution, directing the bromine atom to the meta position.

Transition Metal Catalysis: As mentioned previously, the carbon-bromine bond in this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds in modern chemistry.

Ligand Synthesis for Metal-Catalyzed Reactions

This compound serves as a versatile foundational molecule in the synthesis of specialized ligands for metal-catalyzed reactions. Its utility stems from the presence of two key functional groups: the reactive aldehyde and the bromo substituent on the aromatic ring. The aldehyde group provides a convenient handle for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines) or with hydrazides to yield hydrazones. These reactions create a C=N double bond, introducing a nitrogen atom that can act as a coordination site for a metal center.

The bromine atom, located at the meta-position, influences the electronic properties of the benzene ring and the resulting ligand. Furthermore, it can be substituted or used as a reactive site in cross-coupling reactions, allowing for the construction of more complex, multidentate ligand architectures.

A notable application is the synthesis of α-Benzilmonoximehydrazone-m-bromobenzaldehyde, created through the condensation of this compound with α-Benzilmonoximehydrazone. google.com This type of hydrazone derivative presents an interesting organic moiety capable of acting as a bidentate ligand, coordinating to metal ions through different atoms. google.com The synthesis confirms that the aldehyde group of this compound is readily transformed, providing a gateway to novel ligand structures. google.com

Role in the Development of Novel Catalytic Systems

The ligands derived from this compound are instrumental in the development of novel catalytic systems. Once a ligand is synthesized, it can be complexed with various transition metals to form coordination compounds, which may themselves possess catalytic activity or serve as models for catalytic intermediates.

For instance, the hydrazone ligand derived from this compound and nicotinic acid hydrazide has been used to synthesize new complexes with Co(II), Cu(II), Mn(II), and Ni(II) ions. researchgate.net The characterization of these complexes reveals that the ligand coordinates to the metal ions in a bidentate fashion through the azomethine nitrogen and the carbonyl oxygen. researchgate.net Such complexes are subjects of study not only for their biological activity but also for their potential in coordination chemistry and biomimetic applications, where they can model the active sites of metalloenzymes. researchgate.net While the primary focus of this specific research was on antimicrobial properties, the creation and characterization of these novel metal-ligand systems are a fundamental step toward discovering new catalysts.

Chemical Biology and Biological Interactions

Exploration of Biological Interactions Mediated by Derivatives

Derivatives of this compound are actively used in chemical biology to investigate and modulate biological processes. The core structure can be elaborated into a variety of molecules designed to interact with biological targets such as enzymes or cellular receptors. For example, compounds derived from this compound are used in research aimed at discovering potential enzyme inhibitors. bhu.ac.in The strategic placement of the bromo- and aldehyde-derived functionalities allows for the tuning of a molecule's size, shape, and electronic properties to achieve specific biological interactions.

Studies on the Synthesis of Schiff Bases and their Biological Activity

The synthesis of Schiff bases and their hydrazone subclass from this compound is a significant area of research due to the wide-ranging biological activities these compounds exhibit. mdpi.com The general method involves a condensation reaction between the aldehyde group of this compound and the primary amino group of an amine or hydrazide, often under reflux in a solvent like ethanol (B145695). researchgate.netmdpi.com

A specific example is the synthesis of this compound nicotinic acid hydrazone. This ligand was prepared by refluxing this compound with nicotinic acid hydrazide. researchgate.net Subsequently, this ligand was used to create a series of metal complexes. researchgate.net The formation of these complexes is a testament to the ligand's ability to chelate metal ions, a property that is often linked to enhanced biological activity.

Detailed findings from the synthesis and characterization of these metal complexes are presented below.

Table 1: Physicochemical Properties of this compound Nicotinic Acid Hydrazone (L) and its Metal Complexes Data sourced from Ojo et al., 2022. researchgate.net

Investigation of Metal Ion Complexes with Siderophore Analogs

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron from the environment. nih.gov Research into synthetic analogs of siderophores is driven by the need to understand metal transport and to develop new therapeutic agents. While direct studies naming derivatives of this compound as "siderophore analogs" are not prevalent, the fundamental principle of creating potent metal-chelating agents from this precursor is well-documented.

The hydrazone derivatives synthesized from this compound are designed specifically for their ability to form stable complexes with a variety of metal ions. researchgate.net For example, this compound nicotinic acid hydrazone acts as an effective chelating agent for divalent metal ions like manganese, cobalt, nickel, and copper. researchgate.net The formation of stable, often colorful complexes confirms a strong metal-ligand interaction, which is the defining functional characteristic of a siderophore. researchgate.net Therefore, these synthetic ligands can be considered functional analogs of siderophores, as they mimic the biological role of metal sequestration. The investigation of these metal ion complexes provides insight into coordination chemistry that is relevant to the action of natural siderophores. researchgate.net

Antimicrobial Studies of Derivatives

A significant driver for the synthesis of this compound derivatives is the search for new antimicrobial agents. The Schiff bases and metal complexes derived from this compound have been screened for activity against various pathogenic bacteria and fungi.

The this compound nicotinic acid hydrazone ligand and its metal complexes have been evaluated for their antimicrobial efficacy. researchgate.net In many cases, the metal complexes show enhanced activity compared to the uncomplexed ligand, a phenomenon often attributed to chelation. researchgate.net This increased activity is thought to arise from the positive charge of the metal ion being partially shared with the donor atoms of the ligand, which can facilitate the disruption of microbial cell membranes. researchgate.net

The results of in-vitro antimicrobial screening against several human pathogens are summarized below.

Table 2: Antimicrobial Activity (Zone of Inhibition in mm) of this compound Derivatives Data sourced from Ojo et al., 2022. researchgate.net

Analytical Methodologies for 3 Bromobenzaldehyde and Its Derivatives

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For 3-bromobenzaldehyde, several chromatographic methods are routinely used.

Gas chromatography (GC) is a powerful tool for assessing the purity and performing quantitative analysis of volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

For the analysis of benzaldehydes, a polar column is often employed. researchgate.net A common setup might involve an HP-20 (100% PEG) column with an inlet temperature of 250°C. researchgate.net The oven temperature can be programmed to start at 150°C and ramp up to 220°C. researchgate.net A Flame Ionization Detector (FID) is typically used for detection. researchgate.netmdpi.com When using an FID, detector temperature can be set to 220°C with hydrogen and air flow rates of 40 mL/min and 400 mL/min, respectively. researchgate.net Alternatively, a non-polar stationary phase like SE-30 can be used with a temperature program from 150°C to 260°C. researchgate.net The choice of carrier gas is typically nitrogen or helium. researchgate.net

In a study identifying brominated disinfection byproducts, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a single quadrupole mass spectrometer (qMS) was used. sigmaaldrich.com This advanced technique allowed for the successful identification of this compound in complex water samples. sigmaaldrich.com For spectral confirmation, a mass spectrometer can be coupled with the GC, with an acquisition window set, for example, from 50–650 m/z. mdpi.com The purity of this compound is often stated as a percentage, such as 97%, which is determined through these quantitative GC methods. sigmaaldrich.com

Table 1: Example GC Parameters for Benzaldehyde (B42025) Analysis

Parameter Value Source
Column HP-20 (100% PEG) researchgate.net
Inlet Temperature 250°C researchgate.net
Oven Program 150°C to 220°C at 10°C/min researchgate.net
Detector Flame Ionization Detector (FID) researchgate.net
Detector Temperature 220°C researchgate.net

| Carrier Gas | Helium or Nitrogen | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.org It is particularly useful for compounds that are not volatile enough for GC.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a simple mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is used in place of phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For the separation of various benzaldehyde isomers and related impurities, a C18 column is commonly used as the stationary phase. google.com One method employs a mobile phase of 0.05mol/L dipotassium (B57713) hydrogen phosphate (B84403) and methanol (B129727) (80:20), with the pH adjusted to 7.5 with phosphoric acid. google.com Detection is typically carried out using a UV detector, for instance, at a wavelength of 240 nm. google.com

Table 2: HPLC Method for this compound

Parameter Description Source
Technique Reverse Phase (RP) HPLC sielc.com
Stationary Phase Newcrom R1 column sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com

| Detector | UV or Mass Spectrometry (MS) | sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. aga-analytical.com.pllibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. researchgate.net A typical TLC setup for reaction monitoring involves three lanes: one for the starting material (e.g., this compound), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.orgrochester.edu The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane. rochester.edu

The TLC plate is developed in a chamber containing a suitable solvent system (eluent), often a mixture of hexane (B92381) and ethyl acetate. researchgate.net The choice of eluent is critical to achieve good separation between the reactant and product spots. rochester.edu After development, the spots are visualized, commonly under a UV lamp, as aromatic compounds like this compound are UV-active. rsc.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org The relative position of a spot is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. rsc.org

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a destructive method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is fundamental in characterizing newly synthesized derivatives of this compound. By comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values based on the proposed molecular formula, the purity and elemental composition of the compound can be confirmed. For instance, in the characterization of metal complexes derived from a Schiff base of 2-bromobenzaldehyde, elemental analysis was a key technique used to confirm the structure of the synthesized ligand and its complexes. sciensage.info The molecular formula of this compound is C₇H₅BrO. nist.govnih.gov

Table 3: Theoretical Elemental Composition of this compound (C₇H₅BrO)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon (C) 12.011 7 84.077 45.46
Hydrogen (H) 1.008 5 5.040 2.72
Bromine (Br) 79.904 1 79.904 43.19
Oxygen (O) 15.999 1 15.999 8.65

| Total | | | 185.020 | 100.00 |

Spectroscopic Analytical Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte to obtain information about its structure and concentration.

UV-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for both quantitative analysis and for studying chemical processes in solution, such as the formation of metal complexes. nih.gov The method is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions.

When studying the complexation of a ligand derived from an aldehyde with metal ions, UV-Vis spectrophotometry can be used to monitor the changes in the absorption spectrum as the complex forms. sciensage.inforesearchgate.net The formation of a complex often results in a shift of the absorption maxima (λmax) or a change in the molar absorptivity. nih.gov For example, in a study of metal complexes with a derivative of 2-bromobenzaldehyde, the electronic spectra were recorded on a spectrophotometer using solvents like methanol or chloroform. sciensage.info

The stoichiometry of the complex (the ratio of metal to ligand) can be determined using methods like the mole-ratio method or Job's method of continuous variation. nih.gov These methods involve preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant. By plotting the absorbance versus the mole fraction, the stoichiometry that results in the maximum absorbance can be determined, revealing the composition of the complex. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Bromobenzaldehyde
Acetonitrile
Formic Acid
Phosphoric Acid
Dipotassium hydrogen phosphate
Methanol
Hexane
Ethyl acetate
Carbon
Hydrogen
Nitrogen
Chloroform
Helium
2,4,6-tribromophenol
2-bromostyrene
1-bromo-1-phenylethylene
4-bromobenzaldehyde (B125591)
2-bromophenylacetonitrile
3-bromophenylacetonitrile
4-bromophenylacetonitrile
Phenylalanine
Benzoic acid
Benzyl alcohol
Diazomethane
Acetic anhydride
Pyridine (B92270)
Tetrabromobisphenol A (TBBPA)
Dibromoneopentyl glycol (DBNPG)
Lercanidipine hydrochloride
Nitrobenzaldehyde
Benzilmonoximehydrazone

Titrimetric Methods

Titrimetric analysis, a cornerstone of chemical quantification, offers robust and cost-effective methods for determining the purity and specific impurities of this compound. These methods are based on stoichiometric reactions, providing reliable results without the need for complex instrumentation.

Determination of Aldehyde Content by Oximation:

A widely used titrimetric method for the assay of aldehydes, including this compound, involves the principle of oximation. archive.org The aldehyde group reacts with hydroxylamine (B1172632) hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). The reaction sequence is as follows:

Oximation: R-CHO + NH₂OH·HCl → R-CH=NOH + HCl + H₂O

Neutralization: HCl + NaOH → NaCl + H₂O

The endpoint of the titration is typically detected using a suitable indicator, like bromophenol blue, which changes color at the equivalence point. The purity of the this compound is calculated based on the volume of the standard sodium hydroxide solution consumed. For accurate results, it is crucial to use purified hydroxylamine hydrochloride, as impurities can interfere with the endpoint detection. archive.org

Table 1: Illustrative Data for Aldehyde Content Determination by Oximation

ParameterValue
Sample Weight of this compound~1.0 g
Reagent0.5 N Hydroxylamine Hydrochloride
Titrant1 N Sodium hydroxide (NaOH)
IndicatorBromophenol Blue
EndpointLight-green
Typical Assay Result≥ 97%

Determination of Free Acid Content:

Commercial grades of this compound may contain small amounts of 3-bromobenzoic acid as an impurity, often resulting from oxidation. The free acid content is a critical quality parameter and can be determined by a direct acid-base titration. The sample is dissolved in a suitable solvent, and the acidic impurity is titrated with a standardized solution of a base, typically sodium hydroxide. A product specification for this compound indicates that the free acid content, determined by titration, should be less than 1.5%. thermofisher.com

Table 2: Specification for Free Acid in this compound

AnalyteMethodSpecification
Free AcidTitration< 1.5%

Karl Fischer Titration for Water Content:

The presence of water can affect the reactivity and stability of this compound. The Karl Fischer titration is a specific and highly sensitive method for the quantitative determination of water content in various substances, including aldehydes. nih.gov This method is based on the reaction of water with an iodine-sulfur dioxide-base reagent. The titration can be performed volumetrically or coulometrically, with the latter being more suitable for very low water content (ppm levels). nih.gov For aldehydes, modifications to the Karl Fischer reagent, such as the inclusion of imidazole (B134444) and the use of specific solvents like diethylene glycol monoethyl ether, can prevent side reactions and ensure an accurate endpoint. wikipedia.org

Table 3: Karl Fischer Titration Parameters for Aldehydes

ParameterDetail
Method PrincipleReaction of water with iodine and sulfur dioxide in the presence of a base.
Titration TypesVolumetric (for >0.1% water), Coulometric (for 10-1000 ppm water). nih.gov
Reagent Modification for AldehydesUse of imidazole instead of pyridine to avoid side reactions. wikipedia.org
SolventDiethylene glycol monoethyl ether can be used as a suitable solvent. wikipedia.org

Advanced Analytical Techniques in Electrosynthesis Studies

The electrosynthesis of molecules from this compound is a growing field of interest due to its potential for greener and more efficient chemical transformations. Advanced analytical techniques are indispensable for studying the mechanisms of these reactions, identifying intermediates, and optimizing reaction conditions.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the redox behavior of this compound and its derivatives. nih.gov By scanning the potential of an electrode and measuring the resulting current, CV provides information about the reduction and oxidation potentials of the compound. This is crucial for designing electrosynthesis processes, as it helps in determining the optimal potential to be applied for a specific transformation. nih.gov For instance, in the electrochemical reduction of substituted benzaldehydes, CV can reveal the formation of radical anions and other transient intermediates that are key to the reaction mechanism. The shape of the cyclic voltammogram can also indicate the reversibility of the electron transfer steps and the kinetics of any coupled chemical reactions. nih.gov

Table 4: Typical Information Obtained from Cyclic Voltammetry of an Aromatic Aldehyde

ParameterSignificance in Electrosynthesis Studies
Peak Potential (Ep) Indicates the potential at which reduction or oxidation occurs.
Peak Current (Ip) Related to the concentration of the analyte and the rate of the electrode reaction.
Scan Rate Dependence Provides insights into the nature of the electrode process (e.g., diffusion-controlled).
Reversibility Helps in understanding the stability of the electrochemically generated species.

In-situ Spectroelectrochemistry:

To gain a more detailed understanding of the reactions occurring at the electrode surface during the electrosynthesis involving this compound, in-situ spectroelectrochemical techniques are employed. These methods combine an electrochemical experiment with a spectroscopic measurement, allowing for the direct observation of reactants, intermediates, and products in real-time.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy is particularly valuable. researchgate.net In this technique, an infrared spectrum is recorded simultaneously with an electrochemical experiment. This allows for the identification of functional groups of molecules that are being consumed or produced at the electrode surface. For example, during the electrochemical reduction of a halogenated aromatic compound, in-situ FTIR can monitor the disappearance of the C-X (carbon-halogen) bond and the appearance of new C-H or C-C bonds, providing direct evidence for the reaction pathway. researchgate.net The spectra can reveal the formation of short-lived intermediates that would be difficult to detect by other means.

Table 5: Application of In-situ FTIR in Electrosynthesis Studies

Observed Spectral ChangeInterpretation in the Context of this compound Electrosynthesis
Decrease in C-Br vibrational bandConsumption of the starting material, this compound.
Decrease in C=O (aldehyde) vibrational bandReduction of the aldehyde group.
Appearance of O-H vibrational bandFormation of an alcohol product (e.g., 3-bromobenzyl alcohol).
Appearance of new C-C vibrational bandsFormation of coupling products.
Shift in vibrational frequenciesAdsorption of molecules or intermediates on the electrode surface.

Environmental and Sustainable Considerations in 3 Bromobenzaldehyde Research

Life Cycle Assessment of Synthetic Processes

An LCA for 3-bromobenzaldehyde synthesis would typically involve:

Goal and Scope Definition: Defining the system boundaries (e.g., cradle-to-gate), the functional unit (e.g., 1 kg of purified this compound), and the impact categories to be assessed (e.g., global warming potential, ozone depletion, acidification, etc.). mdpi.com

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste generation) for each step in the synthesis process. mdpi.com This would include the production of precursors like benzaldehyde (B42025) or toluene (B28343), brominating agents, catalysts such as aluminum chloride, and solvents like 1,2-dichloroethane (B1671644). google.comgoogle.com

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts based on the LCI data. For instance, the use of chlorinated solvents like 1,2-dichloroethane would contribute significantly to the ecotoxicity and human toxicity profiles. google.comgoogle.com The energy-intensive nature of distillation for purification would also be a major contributor to the carbon footprint.

Hypothetical LCA Hotspots in this compound Synthesis:

Process Step Potential Environmental Hotspots Rationale
Raw Material Acquisition Depletion of fossil fuels, emissions from chemical manufacturing.Precursors like benzaldehyde and toluene are often derived from non-renewable petrochemical sources.
Bromination Reaction Use of hazardous brominating agents, generation of corrosive by-products (HBr).Bromine production is energy-intensive, and its handling poses safety and environmental risks.
Catalysis Use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), generation of metal-containing waste streams. google.comTraditional methods often require more than a molar equivalent of the catalyst, leading to significant waste. google.com
Solvent Usage Use of volatile and toxic chlorinated solvents (e.g., 1,2-dichloroethane). google.comThese solvents are persistent organic pollutants and pose risks to human health and the environment.
Work-up and Purification High energy consumption for distillation, generation of aqueous waste streams containing residual chemicals.Separation and purification steps are often energy-intensive and can generate significant volumes of contaminated water.
Waste Treatment Disposal of solid and liquid waste streams.Inadequate treatment of waste can lead to soil and water pollution.

A thorough LCA would provide a quantitative basis for comparing different synthetic routes and guiding the development of more sustainable alternatives.

Waste Minimization and By-product Valorization

A key principle of green chemistry is the minimization of waste. In the context of this compound synthesis, significant efforts have been directed towards reducing waste streams and valorizing by-products.

One notable advancement is the development of processes that enable the recycling of the reaction solvent. In a patented method for producing this compound, 1,2-dichloroethane is used as the solvent. google.com During the reaction, a portion of the solvent is converted into by-products such as 1-bromo-2-chloroethane (B52838) and 1,2-dibromoethane. google.com Instead of being discarded, this "converted solvent" can be treated with chlorine in the presence of the brominating catalyst to regenerate the original 1,2-dichloroethane and molecular bromine, which can then be reused in subsequent batches. google.com This approach not only minimizes solvent waste but also recovers valuable bromine, improving the atom economy of the process.

Another strategy for waste minimization is the development of solvent-free reaction conditions. A Chinese patent describes a process for synthesizing this compound acetal (B89532) (a protected form of this compound) without the use of a solvent. google.com This method involves the direct reaction of this compound with ethylene (B1197577) glycol under vacuum to remove the water generated during the reaction. google.com This solvent-free approach offers several advantages over traditional methods that use solvents like toluene, including reduced energy consumption, shorter reaction times, and the elimination of volatile organic compound (VOC) emissions. google.com

Comparison of Synthetic Methods for Waste Reduction:

Method Key Features Waste Reduction Benefits Reference
Traditional Bromination Use of stoichiometric AlCl₃ and chlorinated solvents.- google.com
Solvent Recycling Method Recovery and regeneration of 1,2-dichloroethane and bromine.Minimizes solvent waste, recovers valuable reagents. google.com
Solvent-Free Acetal Synthesis Vacuum dehydration without an organic solvent.Eliminates solvent waste and VOC emissions, reduces energy consumption. google.com

The valorization of by-products is another crucial aspect of sustainable synthesis. In the solvent recycling process mentioned above, the chlorinated and brominated ethane (B1197151) by-products are not treated as waste but as valuable intermediates for regenerating the solvent and brominating agent. google.com This transformation of a waste stream into a valuable resource is a prime example of by-product valorization. Further research into catalytic methods could potentially convert other by-products from the synthesis into useful chemicals. diva-portal.orgkuleuven.beehu.eusehu.eus

Development of Biodegradable Derivatives

The development of biodegradable materials is a cornerstone of sustainable chemistry, aiming to reduce the accumulation of persistent plastic waste in the environment. rsc.orgnih.gov While this compound itself is not a polymer, its functional groups—the aldehyde and the bromo-substituent—offer potential anchor points for incorporation into biodegradable polymer chains.

Research into functional polymers has shown that substituted benzaldehydes can be copolymerized with other monomers to create degradable materials. figshare.comresearchgate.net For instance, phthalaldehyde has been copolymerized with electron-deficient benzaldehydes to form metastable polymers that can rapidly depolymerize under acidic conditions. figshare.comresearchgate.net This suggests a potential pathway for creating "smart" or triggerable biodegradable materials where the degradation can be initiated on demand.

The bromine atom on the this compound ring could also be leveraged to impart specific properties to a polymer, such as flame retardancy or increased refractive index. The challenge lies in designing a polymer backbone that is susceptible to biodegradation, for example, through the inclusion of ester or amide linkages that can be cleaved by microbial enzymes. cmu.edu

Potential Strategies for Developing Biodegradable Derivatives of this compound:

Polymerization Strategy Description Potential Properties of the Resulting Polymer
Copolymerization Incorporating this compound as a comonomer with monomers known to form biodegradable polymers (e.g., lactide, caprolactone). cmu.edunih.govBiodegradability, modified thermal properties, potential for flame retardancy.
Post-Polymerization Modification Grafting this compound onto an existing biodegradable polymer backbone. umich.eduIntroduction of aromatic and bromine functionalities without altering the fundamental biodegradable nature of the polymer.
Synthesis of Novel Monomers Using this compound as a starting material to synthesize novel polymerizable monomers containing biodegradable linkages.Tailor-made polymers with specific degradation profiles and functionalities.

While the direct synthesis of biodegradable polymers from this compound is still a nascent area of research, the existing literature on biodegradable polymers and functionalized benzaldehydes provides a strong foundation for future exploration in this field. figshare.comresearchgate.netcmu.edunih.gov The development of such materials could open up new applications for this compound in areas like specialty packaging, agriculture, and biomedicine. nih.govmdpi.com

Implications for Industrial Adaptations and Greener Production Processes

The environmental and sustainable considerations discussed above have significant implications for the industrial production of this compound. The adoption of greener production processes is not only driven by regulatory pressures and environmental concerns but also by the potential for economic benefits through increased efficiency and reduced waste management costs.

The implementation of solvent recycling systems, as demonstrated in the patent literature, represents a tangible step towards a more sustainable industrial process. google.com By recovering and reusing the solvent and unreacted bromine, companies can significantly reduce their consumption of raw materials and their generation of hazardous waste. This leads to a more circular and cost-effective manufacturing process.

The move towards solvent-free or greener solvent alternatives is another key trend in the chemical industry. google.com While the complete elimination of solvents may not always be feasible, replacing hazardous chlorinated solvents with more benign alternatives can drastically reduce the environmental impact of the process. The development of catalytic systems that are more efficient and can operate under milder conditions also contributes to greener production. diva-portal.orgkuleuven.beehu.eusehu.eus

Key Industrial Adaptations for Greener this compound Production:

Closed-Loop Solvent Systems: Implementing technologies to capture, regenerate, and reuse solvents within the production facility.

Adoption of Greener Solvents: Replacing traditional hazardous solvents with more environmentally friendly alternatives such as bio-based solvents or supercritical fluids.

Catalyst Optimization: Developing and utilizing highly active and selective catalysts that can be easily separated and recycled, minimizing metal contamination in waste streams.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors, which can offer better control over reaction parameters, improved safety, and reduced waste generation.

Waste Stream Valorization: Investing in technologies to convert by-products and waste streams into valuable co-products.

The potential to use this compound as a building block for biodegradable polymers could also drive industrial adaptation. If a market for such sustainable materials develops, it would create a new demand for this compound produced through verifiably green processes. This would incentivize further research and investment in sustainable manufacturing technologies.

Q & A

Q. How can this compound be functionalized to synthesize pharmaceutical intermediates?

  • Methodological Answer : Convert the aldehyde group to acetals (e.g., using ethylene glycol) to protect it during subsequent reactions. The bromine can then undergo Ullmann coupling with aryl amines to generate biphenyl derivatives, which are precursors to kinase inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.